2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound with intriguing pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as piperidine, pyrimidine, and dimethylamine.
Coupling Reactions: : Key steps often include coupling reactions, where intermediates are formed through reactions like nucleophilic substitution or palladium-catalyzed cross-coupling.
Purification: : The intermediate compounds are purified using chromatography techniques.
Final Assembly: : The final step involves the combination of the intermediates under controlled conditions, using reagents like trifluoroacetic acid or other suitable catalysts.
Industrial Production Methods
Industrial production of this compound may leverage automated systems for large-scale synthesis. High-throughput reactors and continuous flow synthesis can be employed to increase yield and efficiency while maintaining the purity and integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one can undergo several types of chemical reactions, including:
Oxidation: : Reacting with oxidizing agents to form oxides or other oxidation products.
Reduction: : Using reducing agents to break down the compound into simpler molecules.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, modifying the compound's functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Halogenation agents like N-bromosuccinimide or sulfuric acid for electrophilic aromatic substitution.
Major Products
The primary products of these reactions include various substituted pyrimidines, piperidines, and piperazines, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one serves as a versatile building block for synthesizing more complex molecules, facilitating studies on reaction mechanisms and molecular interactions.
Biology
This compound's potential biological activities make it a candidate for research into enzyme inhibition, receptor binding, and other biochemical pathways, aiding in the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound might be explored for its therapeutic potential, including its use as a lead compound in drug discovery programs targeting various diseases.
Industry
Its properties could be leveraged in industrial applications such as the development of new materials, catalysts, or additives, enhancing the performance and functionality of existing products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. Its mechanism of action likely involves binding to specific sites, modulating the activity of these targets and altering downstream signaling pathways. The detailed pathways and molecular interactions require further elucidation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]morpholin-1-yl}-1-(piperidin-1-yl)ethan-1-one
2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]pyrrolidin-1-yl}-1-(piperidin-1-yl)ethan-1-one
Uniqueness
What sets 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one apart is its unique combination of functional groups, contributing to its specific chemical and biological properties. Its structure provides a balance of hydrophobic and hydrophilic regions, influencing its solubility, reactivity, and interaction with biological targets.
The detailed and intricate nature of this compound makes it a subject of great interest across multiple fields of research, with potential implications for future scientific and industrial advancements.
Properties
IUPAC Name |
2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O/c1-15-13-16(21(2)3)20-18(19-15)24-11-9-22(10-12-24)14-17(25)23-7-5-4-6-8-23/h13H,4-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDUFEYTZFACJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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